Malonic acid dihydrazide
Description
Malonic acid dihydrazide (MADH), also known as propanedioic dihydrazide (CAS 3815-86-9), is a hydrazide derivative of malonic acid. It is characterized by two hydrazide (-NHNH₂) groups attached to the central carbon atom of the malonic acid backbone (C₃H₆N₄O₂). MADH is synthesized via refluxing diethyl malonate with hydrazine hydrate, yielding a white crystalline product with a melting point of 152–156°C . Its structure enables versatile applications, including corrosion inhibition, polymer cross-linking, and coordination chemistry due to its multiple donor sites (N and O atoms) .
Key physicochemical properties of MADH include:
Properties
IUPAC Name |
propanedihydrazide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKPHJLTVSQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191543 | |
| Record name | Malonic acid, dihydrazide | |
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Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-86-9 | |
| Record name | Malonic dihydrazide | |
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| Record name | Malonyl dihydrazide | |
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| Record name | Malonic dihydrazide | |
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| Record name | Malonic acid, dihydrazide | |
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| Record name | Malonic Acid Dihydrazide | |
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| Record name | Malonyl dihydrazide | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic acid dihydrazide can be synthesized through the reaction of malonic acid with hydrazine. The reaction typically involves heating malonic acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
CH2(COOH)2+2NH2NH2→CH2(CONHNH2)2+2H2O
This reaction yields propanedioic acid, dihydrazide and water as a byproduct.
Industrial Production Methods
While the laboratory synthesis of propanedioic acid, dihydrazide is straightforward, industrial production methods may involve more efficient and scalable processes. One such method could involve the continuous flow synthesis where malonic acid and hydrazine are reacted in a flow reactor, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Malonic acid dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide groups to amine groups.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazide groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted hydrazides.
Scientific Research Applications
Malonic acid dihydrazide (MDH) is a ligand with applications in coordination chemistry and other fields . Dihydrazide derivatives such as MDH are polydentate ligands, which means they can coordinate in neutral forms . Metal complexes containing MDH have been examined for anti-inflammatory and analgesic properties . The hydrazide moiety (-N2H4) has a therapeutic effect and plays a role in medicine .
Synthesis of this compound
This compound (MAH, L) can be synthesized by refluxing diethyl malonate in EtOH and hydrazine hydrate on a water bath for four hours . After cooling, a white product is obtained (melting point 152–156 °C, yield: 90%) . The product can be characterized by chemical and spectral methods, and the ligand can be crystallized from absolute EtOH .
Malonic Acid as a Fixative
Malonic acid can be used as an alternative to formaldehyde for fixing cells in vitro for immunocytochemical imaging . It has a comparable fluorescence output to formaldehyde . Malonic acid can fix cells and retain fluorescence just as well as paraformaldehyde up to 72 hours after fixation . It may form a propyl bridge for crosslinking proteins in a similar mechanism to formaldehyde .
Malonyl Dihydrazide Derivatives as Corrosion Inhibitors
Mechanism of Action
The mechanism by which propanedioic acid, dihydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The hydrazide groups can form strong hydrogen bonds and coordinate with metal ions, making it a potent inhibitor of certain enzymes. This interaction can disrupt normal enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
MADH is compared with other aliphatic dihydrazides, including:
- Adipic acid dihydrazide (ADH) : Contains a six-carbon backbone.
- Succinic acid dihydrazide (SDH) : Contains a four-carbon backbone.
- Isophthalic dihydrazide (IDH) : Aromatic backbone with a benzene ring.
| Property | MADH | ADH | SDH | IDH |
|---|---|---|---|---|
| Backbone Length | 3 carbons | 6 carbons | 4 carbons | Aromatic |
| Molecular Formula | C₃H₆N₄O₂ | C₆H₁₄N₄O₂ | C₄H₁₀N₄O₂ | C₈H₁₀N₄O₂ |
| Key Applications | Corrosion inhibition, hydrogels | Epoxy curing, cross-linking | Hydrogels, metal removal | High-temperature epoxy curing |
| Hydrophilicity | High (logP = -2.64) | Moderate | Moderate | Low (aromatic) |
Corrosion Inhibition Performance
MADH derivatives, such as MBC (2,2’-malonylbis(N-phenylhydrazine-1-carbothiamide)) and HBM (N’1,N’3-bis(2-hydroxybenzylidene)malonohydrazide), exhibit >80% inhibition efficiency for carbon steel in acidic media via adsorption mechanisms . Comparatively:
Metal Complexation and Coordination Chemistry
MADH acts as a ditopic ligand, forming mono- and binuclear complexes with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. Key findings:
- Cu²⁺ complexes : Exhibit square-planar geometry with log stability constants (logβ) of 12.5–14.2, higher than SDH (logβ = 10.8–12.1) .
- ADH : Forms less stable complexes due to its flexible six-carbon chain, reducing chelation efficiency .
- IDH: Limited coordination capability due to steric hindrance from the aromatic ring .
Biological Activity
Malonic acid dihydrazide (MDH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by recent research findings and case studies.
Synthesis of this compound
This compound is synthesized through the reaction of diethyl malonate with hydrazine hydrate. The general reaction can be represented as follows:
This synthesis yields a compound that can further react with various metal ions to form complexes, enhancing its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : MDH and its metal complexes have shown significant bactericidal and fungicidal properties against various pathogens.
- Anticancer Potential : Studies indicate that MDH complexes can inhibit the growth of cancer cells, including breast, colon, and lung cancer types.
- Enzyme Inhibition : MDH derivatives have been investigated for their ability to inhibit specific enzymes, such as cystic fibrosis transmembrane conductance regulator (CFTR), showing promise in treating conditions like cholera.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of MDH complexes against different bacterial strains:
| Complex | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Cu(II) Complex | Staphylococcus aureus, Escherichia coli | 18 |
| Ni(II) Complex | Pseudomonas aeruginosa | 0 |
| Zn(II) Complex | Bacillus subtilis, Candida albicans | 15 |
The results indicated that while the copper complex exhibited strong activity against both Gram-positive and Gram-negative bacteria, the nickel complex showed no effective inhibition against Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound was assessed through molecular docking studies against various cancer proteins:
| Cancer Type | Protein ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Breast Cancer | 1JNX | -8.5 |
| Colon Cancer | 4UYA | -7.9 |
| Lung Cancer | 3WZE | -8.2 |
These findings suggest that MDH can effectively bind to cancer-related proteins, potentially inhibiting their function and leading to reduced tumor growth .
Enzyme Inhibition Studies
In a study focusing on CFTR inhibitors, this compound derivatives were tested for their ability to block chloride channels:
- IC50 Values : The divalent MalH-PEG-MalH compounds showed IC50 values ranging from 0.3 µM to 1.5 µM depending on the molecular size of PEG used.
- Mechanism of Action : The compounds demonstrated a voltage-dependent block of CFTR channels, indicating their potential use in therapies for secretory diarrhea .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that a copper complex of MDH significantly reduced bacterial load in infected wounds compared to standard antibiotic treatment.
- Cancer Treatment Research : A preclinical trial involving MDH derivatives showed promising results in reducing tumor size in mouse models for breast cancer.
Q & A
Q. What are the standard synthetic routes for producing malonic acid dihydrazide, and how can purity be optimized?
this compound is typically synthesized via the reaction of diethyl malonate with excess hydrazine hydrate. A common protocol involves refluxing diethyl malonate (0.062 mol) in ethanol with aqueous hydrazine (0.124 mol) for 6 hours, followed by recrystallization in absolute ethanol to achieve ~80% yield and 159°C melting point purity . Purity optimization requires strict stoichiometric control, inert atmospheres to prevent oxidation, and post-synthesis characterization (e.g., IR spectroscopy to confirm absence of unreacted hydrazine).
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include using personal protective equipment (gloves, goggles) due to its irritant properties (R36/37/38 classification). Work should occur in fume hoods to avoid inhalation of dust, and spills should be neutralized with absorbent materials (e.g., vermiculite) followed by ethanol rinsing. Storage requires airtight containers in dry, cool environments .
Q. What analytical techniques are recommended for detecting this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is effective for identification in plant extracts, as demonstrated by its detection in Atropa belladonna with a retention time of ~5.226 min . Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity for trace quantification in biological samples, with protocols emphasizing derivatization to enhance ionization .
Q. How does this compound function in cross-linking biomolecules like immunoglobulins?
After periodate oxidation of glycoprotein oligosaccharides, this compound forms stable hydrazone bonds with exposed aldehyde groups, enabling reversible cross-linking of immunoglobulin heavy chains. This method is critical for studying protein-protein interactions and requires pH 6–8 buffers to stabilize the hydrazone linkage .
Advanced Research Questions
Q. What strategies improve the yield of Schiff base ligands derived from this compound for coordination chemistry?
High-yield ligand synthesis (e.g., tetradentate Schiff bases) involves a 1:2 molar ratio of this compound to 2-pyridine carboxaldehyde under reflux in methanol. Yields >90% are achieved by controlling reaction time (12–24 hours) and using anhydrous conditions. Metal complexes (e.g., Co(II), Zn(II)) are then synthesized via template methods, with characterization via micro-elemental analysis and IR spectroscopy to confirm ligand-metal binding .
Q. How does this compound compare to adipic acid dihydrazide in cross-linking efficiency for polymer modification?
Adipic acid dihydrazide (ADH) exhibits higher cross-linking efficiency in urea-formaldehyde resins due to its longer alkyl chain, reducing free formaldehyde content to 0.24% compared to this compound. However, malonic acid derivatives provide superior thermal stability in polystyrene when used as photo-stabilizers, attributed to shorter chain rigidity .
Q. What role does this compound play in combustion synthesis of nanocrystalline oxides?
As a fuel in combustion synthesis, this compound facilitates low-temperature formation of Tb³⁺:MgAl₂O₄ nanoparticles. Its high nitrogen content promotes exothermic reactions, yielding phase-pure spinel structures with controlled crystallite size (20–50 nm) when combusted at 500°C .
Q. How can researchers resolve contradictions in metabolic pathway data involving malonic acid derivatives?
Discrepancies in metabolism studies (e.g., malonate semialdehyde pathway vs. decarboxylation to acetyl-CoA) require isotopic tracing (¹³C-labeled malonic acid) and targeted metabolomics. LC-MS platforms with high sensitivity (detection limit <0.1 ng/mL) can map intermediate metabolites and validate pathway dominance under varying physiological conditions .
Q. What methodological challenges arise in characterizing hydrazine-bridged cyclic diphosphonium compounds synthesized from this compound?
Challenges include isolating air-sensitive intermediates (e.g., Co(ClO₄)₂·6H₂O adducts) and interpreting NMR spectra due to paramagnetic broadening. Single-crystal X-ray diffraction is critical for confirming structures, as demonstrated for 5,5,11,11-tetraphenyl-5,6,11,12-tetrahydro-6,12-biiminodibenzo[b,f][1,5]diphosphocinium diperchlorate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
